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molecular formula C6H10 B165246 1,5-Hexadiene CAS No. 592-42-7

1,5-Hexadiene

Cat. No. B165246
M. Wt: 82.14 g/mol
InChI Key: PYGSKMBEVAICCR-UHFFFAOYSA-N
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Patent
US04609574

Procedure details

5-Hexenylmethyldichlorosilane was prepared by combining 1,5-hexadiene (160 g, 1.95 m), 0.1 g of a platinum complex ##STR1## and methyldichlorosilane (5 g) in a flask equipped with a condenser and a thermometer. The mixture was heated to 40° C. to initiate the reaction. Additional methyldichlorosilane (120 g) was added dropwise to the mixture so that the temperature was kept below 55° C. The product was isolated in 87.6% yield by distillation under reduced pressure (bp 67°-9° C./2 mm Hg).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH:5]=[CH2:6].[CH3:7][SiH:8]([Cl:10])[Cl:9]>>[CH2:1]([Si:8]([CH3:7])([Cl:10])[Cl:9])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6]

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
C=CCCC=C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
C[SiH](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
was kept below 55° C
CUSTOM
Type
CUSTOM
Details
The product was isolated in 87.6% yield by distillation under reduced pressure (bp 67°-9° C./2 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(CCCC=C)[Si](Cl)(Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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